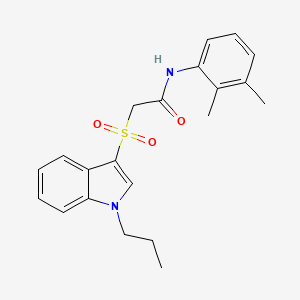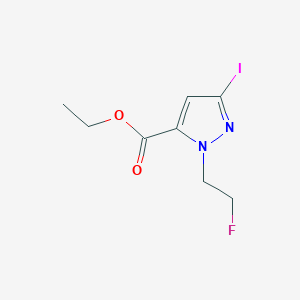
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C16H18N2O5S . It contains various functional groups including a ureido group, a sulfonyl group, and a pyrrolidinone ring .
Molecular Structure Analysis
The compound has a molecular weight of 350.389 Da and a monoisotopic mass of 350.093628 Da . It contains 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The compound’s structure includes a pyrrolidinone ring attached to a ureido group, which is further connected to a phenyl ring substituted with a sulfonyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 89.7±0.4 cm3, a polar surface area of 102 Å2, and a polarizability of 35.6±0.5 10-24 cm3 . The compound also has a LogP value of 2.60, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Theoretical Investigation and Molecular Docking Studies : A theoretical investigation into antimalarial sulfonamides, including derivatives structurally similar to the compound , utilized computational calculations and molecular docking studies. These studies assessed antimalarial activity, ADMET properties, and binding energy affinity against plasmepsin targets in malaria and main protease in SARS-CoV-2, suggesting potential applications in antiviral and antimalarial therapies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Synthesis and Pharmacological Evaluation : Research focused on the synthesis and pharmacological evaluation of derivatives with structures related to the compound, revealing antibacterial and anti-enzymatic potential. This underscores the compound's role in developing new antibacterial agents with specific enzyme inhibition capabilities, which could be crucial for addressing antibiotic resistance (K. Nafeesa et al., 2017).
Vibrational Spectroscopic Analysis : Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, were conducted on similar compounds. These studies, coupled with density functional theory calculations, provide insights into the molecular structure, stability, and reactivity, which are valuable for further chemical synthesis and modification for targeted applications (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).
Synthesis of Novel Polymers : The compound's derivatives have been used in the synthesis of novel polymers, such as poly(amide-ether-imide-urea)s, showcasing its application in materials science. These polymers exhibit good solubility and thermal stability, which could be exploited in developing new materials with specific physical and chemical properties (S. Mallakpour & Hojjat Seyedjamali, 2010).
Antimicrobial and Enzyme Inhibition Studies : Further research has highlighted the synthesis of new biologically active derivatives, demonstrating significant antimicrobial activity and enzyme inhibition. This suggests potential applications in developing new therapeutic agents against various bacterial infections and conditions requiring specific enzyme inhibition (H. Khalid et al., 2014).
Propiedades
IUPAC Name |
N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-13(26)24-33(29,30)17-7-4-14(5-8-17)22-21(28)23-15-10-20(27)25(12-15)16-6-9-18(31-2)19(11-16)32-3/h4-9,11,15H,10,12H2,1-3H3,(H,24,26)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWZYFLDOYWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)


![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2965340.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)
![3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2965343.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2965347.png)
![Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2965349.png)
